2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester
Overview
Description
2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester is a boronic ester derivative widely used in organic synthesis. Boronic esters, including pinacol boronic esters, are highly valuable building blocks due to their stability and versatility in various chemical reactions . This compound is particularly significant in the field of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester typically involves the reaction of 2-Cyclohexylpyrimidine-5-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into different boronic ester derivatives.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronic ester derivatives, and coupled products in cross-coupling reactions .
Scientific Research Applications
2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester has numerous applications in scientific research:
Biology: This compound is utilized in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxypyrimidine-5-boronic acid, pinacol ester
- 2-(Cyclohexylamino)pyrimidine-5-boronic acid, pinacol ester
Uniqueness
2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain chemical reactions, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
2-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(19-11-13)12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHRVGVEKPYGMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146761 | |
Record name | Pyrimidine, 2-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402166-11-3 | |
Record name | Pyrimidine, 2-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402166-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 2-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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